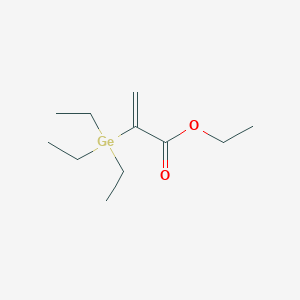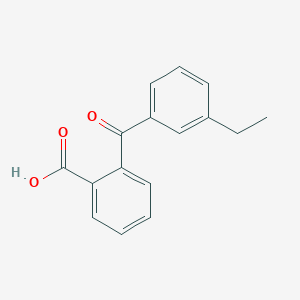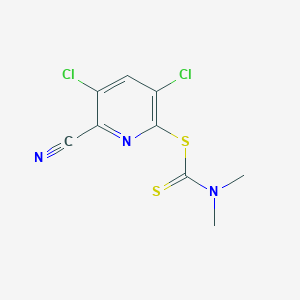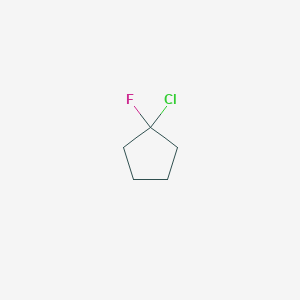
1-Chloro-1-fluorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-fluorocyclopentane is an organofluorine compound that belongs to the class of cycloalkanes It is characterized by a five-membered carbon ring with one chlorine and one fluorine atom attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-fluorocyclopentane can be synthesized through several methods. One common approach involves the halogenation of cyclopentane. This process typically uses chlorine and fluorine sources under controlled conditions to achieve selective substitution on the cyclopentane ring. The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of environmentally friendly and sustainable methods is also a focus in modern industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-fluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution and elimination.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution: Products include various substituted cyclopentanes depending on the nucleophile used.
Elimination: The major product is typically a cyclopentene derivative.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-fluorocyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-chloro-1-fluorocyclopentane involves its interactions with various molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, with the chlorine or fluorine atom being replaced by a nucleophile. The specific pathways and intermediates depend on the reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
- 1-Chloro-2-fluorocyclopentane
- 1-Bromo-1-fluorocyclopentane
- 1-Chloro-1-fluorocyclohexane
Comparison: 1-Chloro-1-fluorocyclopentane is unique due to the specific positioning of the chlorine and fluorine atoms on the cyclopentane ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in chemical reactions, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
145853-35-6 |
|---|---|
Molecular Formula |
C5H8ClF |
Molecular Weight |
122.57 g/mol |
IUPAC Name |
1-chloro-1-fluorocyclopentane |
InChI |
InChI=1S/C5H8ClF/c6-5(7)3-1-2-4-5/h1-4H2 |
InChI Key |
WTIJOLFMOJWKAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)

![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
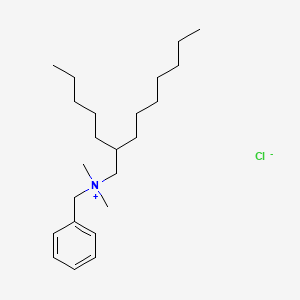
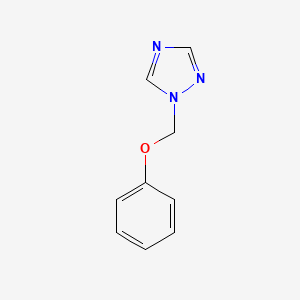
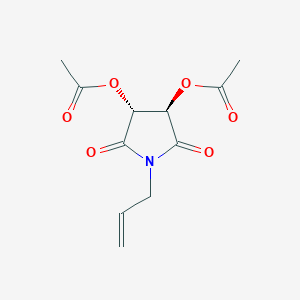
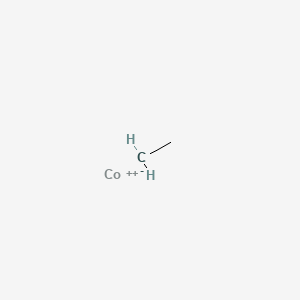
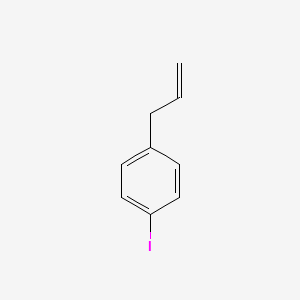


![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)
